molecular formula C14H14ClNS B1205844 Ticlopidine CAS No. 55142-85-3

Ticlopidine

Cat. No.: B1205844
CAS No.: 55142-85-3
M. Wt: 263.8 g/mol
InChI Key: PHWBOXQYWZNQIN-UHFFFAOYSA-N
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Description

Ticlopidine is a thienopyridine-class antiplatelet agent that irreversibly inhibits adenosine diphosphate (ADP)-induced platelet aggregation by blocking the P2Y12 receptor . It was introduced in the 1980s for secondary prevention of thrombotic events in patients with cerebrovascular, cardiovascular, or peripheral arterial diseases. Its therapeutic effects manifest 24–48 hours after administration, with maximal inhibition occurring after 3–5 days of continuous dosing .

Scientific Research Applications

Stroke Prevention

Ticlopidine has been extensively studied for its efficacy in preventing recurrent strokes, especially in patients with a history of transient ischemic attacks or noncardioembolic ischemic strokes. Clinical trials such as the Canadian American this compound Study (CATS) have demonstrated that this compound is superior to aspirin in reducing the risk of recurrent stroke, myocardial infarction, or vascular death. In this study, this compound showed a relative risk reduction of 23.3% compared to placebo .

Key Findings:

  • Efficacy: this compound significantly reduces the incidence of further strokes and cardiovascular events.
  • Comparison with Aspirin: It has been shown to be more effective than aspirin in certain populations, particularly among individuals who cannot tolerate aspirin due to side effects .
  • Adverse Effects: Common adverse effects include gastrointestinal symptoms such as diarrhea and skin rashes. Serious side effects like neutropenia and thrombotic microangiopathy are rare but require careful monitoring .

Cardiovascular Applications

This compound is also indicated for patients undergoing coronary stenting. When used in conjunction with aspirin, it helps maintain patency of the stent and reduces the risk of stent thrombosis.

Clinical Applications:

  • Post-Stenting: this compound is FDA-approved for use after coronary stenting to prevent closure of the stent .
  • Efficacy: Studies show that it is more effective than aspirin alone or in combination with anticoagulants for maintaining blood flow post-stenting .

Peripheral Arterial Disease

This compound has been investigated for its role in managing peripheral arterial disease (PAD). It improves symptoms of claudication and enhances overall limb perfusion.

Research Insights:

  • Symptomatic Relief: Patients with intermittent claudication have reported improvements in walking distance and reduction in anginal pain when treated with this compound .
  • Mechanism: The drug's ability to inhibit platelet aggregation plays a crucial role in enhancing blood flow in compromised vascular beds .

Other Potential Applications

Beyond its primary indications, this compound has shown promise in various off-label uses:

  • Diabetic Retinopathy: Some studies suggest that this compound may help prevent the progression of nonproliferative diabetic retinopathy due to its antiplatelet effects .
  • Sickle Cell Disease: There have been reports indicating improvement in patients with sickle cell disease when treated with this compound, although further research is needed to establish its efficacy definitively .

Case Study 1: Stroke Management

A clinical trial involving black patients with a history of ischemic stroke compared this compound with aspirin. Although the study did not achieve statistically significant differences in primary outcomes, it highlighted the potential benefits of this compound for specific patient demographics .

Case Study 2: Adverse Effects

A case report documented a 70-year-old woman who developed agranulocytosis and hepatic toxicity after starting this compound therapy post-stroke. The case underscored the importance of regular monitoring for hematological parameters during treatment initiation .

Comparison with Similar Compounds

Clinical Efficacy :

  • In the Canadian American Ticlopidine Study (CATS), this compound reduced the annual risk of stroke, myocardial infarction (MI), or vascular death by 30.2% compared to placebo in post-stroke patients (10.8% vs. 15.3%, p = 0.006) .
  • The this compound Aspirin Stroke Study (TASS) demonstrated a 21% relative risk reduction in recurrent stroke or death compared to aspirin (650 mg/day), though this compound had a higher incidence of adverse effects .

This compound is compared below with clopidogrel, prasugrel, and other antiplatelet agents in terms of efficacy, safety, pharmacokinetics, and mechanism.

This compound vs. Clopidogrel

Clopidogrel, a second-generation thienopyridine, shares structural and mechanistic similarities with this compound but offers improved safety.

Parameter This compound Clopidogrel References
Efficacy 30.2% risk reduction in CATS (vs. placebo) 8.7% risk reduction in CAPRIE (vs. aspirin)
Onset of Action 24–48 hours 2–6 hours (with loading dose)
Major Adverse Effects Neutropenia (1%), GI disturbances (15–35%) Rare neutropenia (<0.1%), lower GI intolerance
Drug Interactions Potent CYP2B6/2C19 inhibitor Moderate CYP2C19 inhibitor
Metabolism CYP2B6/2C19-mediated oxidation to active metabolites CYP2C19/3A4-mediated hydrolysis to active metabolite
  • CAPRIE Trial : Clopidogrel (75 mg/day) showed superior efficacy to aspirin (325 mg/day) in reducing ischemic stroke, MI, or vascular death (5.32% vs. 5.83% annual risk; p = 0.043) with comparable safety .
  • CLASSICS Trial : Clopidogrel + aspirin had fewer adverse events (9.1% vs. 14.5%) and similar stent thrombosis rates compared to this compound + aspirin .

This compound vs. Prasugrel

Prasugrel, a third-generation thienopyridine, has faster onset and greater potency.

Parameter This compound Prasugrel References
Active Metabolite Thiolactone derivative (slow formation) Thiolactone derivative (rapid formation)
CYP Inhibition Strong mechanism-based CYP2B6/2C19 inhibitor Weak CYP2B6 inhibition
Bleeding Risk Lower Higher (TRITON-TIMI 38 trial)
  • Prasugrel’s thiolactone metabolite inhibits CYP2B6 less potently than this compound, reducing drug interaction risks .

This compound vs. Non-Thienopyridines

Agent Mechanism Efficacy vs. This compound Safety
Aspirin Cyclooxygenase-1 inhibition Less effective in TASS (RRR 21% vs. aspirin) Higher GI bleeding risk
Dipyridamole Phosphodiesterase/adenosine reuptake inhibition Comparable in ESPS-2 (RRR 18% with aspirin) Frequent headache/discontinuation
Ticagrelor Reversible P2Y12 antagonism Superior in PLATO trial (RRR 16% vs. clopidogrel) Higher dyspnea risk

Structural and Pharmacokinetic Insights

  • Metabolism : this compound is oxidized by CYP2B6/2C19 into active (e.g., 2-oxothis compound) and inactive metabolites (e.g., this compound S-oxide), while clopidogrel relies on CYP2C19/3A4 for activation .
  • CYP Inhibition : this compound’s strong CYP2B6/2C19 inhibition increases phenytoin toxicity risk (↓ clearance by 30–50%) .

Biological Activity

Ticlopidine is an antiplatelet medication primarily used to prevent thrombotic events such as strokes and myocardial infarctions. Its mechanism of action involves the inhibition of platelet aggregation, particularly through the blockade of adenosine diphosphate (ADP) receptors on platelets. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, adverse effects, and case studies demonstrating its therapeutic applications.

This compound functions as a thienopyridine derivative that inhibits platelet aggregation by preventing ADP from binding to its receptor on platelets. This inhibition leads to a reduction in the activation of the glycoprotein IIb/IIIa complex, which is crucial for platelet aggregation. The active metabolite of this compound binds to platelets and modifies their function, impairing their ability to aggregate in response to various agonists such as collagen and thrombin .

Pharmacokinetics

  • Absorption : this compound is well absorbed after oral administration, with absorption rates greater than 80%. Food can enhance absorption by approximately 20% .
  • Metabolism : It undergoes extensive hepatic metabolism, yielding over 20 metabolites, with only trace amounts of the parent compound remaining in circulation .
  • Elimination : Approximately 60% is excreted in urine and 23% in feces. The half-life varies from about 7.9 hours in younger adults to 12.6 hours in older adults .

Stroke Prevention

This compound has been demonstrated to be effective in preventing recurrent strokes, particularly in patients with transient ischemic attacks (TIAs). Notable studies include:

  • This compound Aspirin Stroke Study (TASS) : This randomized trial showed this compound's superiority over aspirin in reducing the risk of nonfatal stroke or death from any cause (17% vs. 19% for aspirin) over three years .
  • Canadian American this compound Study (CATS) : This study confirmed this compound's efficacy in both sexes for recent thromboembolic strokes, highlighting its potential benefits in diverse patient populations .
StudyPopulationOutcome MeasureThis compound ResultsAspirin Results
TASSPatients with TIAsNonfatal stroke/death rate over 3 years17%19%
CATSRecent thromboembolic strokeComposite outcome of recurrent stroke/myocardial infarction/vascular deathSignificant reduction notedHigher event rates observed

Adverse Effects

Despite its efficacy, this compound is associated with a higher incidence of adverse effects compared to aspirin. Common side effects include:

  • Gastrointestinal disturbances : Diarrhea (20%), skin rash (14%), and severe but reversible neutropenia (<1%) .
  • Hematological issues : Agranulocytosis and thrombocytopenia have been reported but are rare .
  • Bleeding complications : While bleeding is infrequent, caution is advised when using this compound prior to surgical procedures .

Case Studies and Research Findings

  • Stroke Prevention in Black Patients : A study aimed at assessing this compound's effectiveness among black patients with noncardioembolic ischemic stroke indicated a relative risk reduction for fatal or nonfatal strokes favoring this compound; however, results were not statistically significant compared to aspirin .
  • Long-term Efficacy : A follow-up analysis revealed that this compound maintained its effectiveness over extended periods, with a notable reduction in recurrent strokes among patients who adhered to treatment protocols .
  • Comparative Studies : In head-to-head comparisons with aspirin, this compound has shown slightly improved outcomes in specific populations but also presents a greater risk profile for adverse effects .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate ticlopidine’s mechanism of action as a platelet aggregation inhibitor?

  • Methodological Answer : Use in vitro platelet-rich plasma (PRP) assays to measure adenosine diphosphate (ADP)-induced aggregation inhibition. Pair this with in vivo rodent models (e.g., tail-bleeding time assays) to assess pharmacodynamic effects. Ensure controls include untreated and clopidogrel-treated groups for comparative analysis. Validate purity and stability of this compound batches using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How should preclinical studies on this compound’s hepatotoxicity risks be designed to align with NIH reporting guidelines?

  • Methodological Answer : Follow the NIH’s Principles and Guidelines for Reporting Preclinical Research. Use a minimum of two animal species (e.g., rats and mice) with dose-ranging studies. Include histopathological liver assessments and serum alanine aminotransferase (ALT) measurements. Document all experimental conditions (e.g., fasting status, co-administered drugs) to enhance reproducibility .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to quantify uncertainty. For skewed data, employ non-parametric methods like the Kruskal-Wallis test .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s clinical efficacy data and preclinical safety profiles?

  • Methodological Answer : Conduct meta-analyses of clinical trials (e.g., TASS and CATS studies) to identify confounding variables (e.g., patient comorbidities, CYP2C19 polymorphisms). Preclinically, use humanized liver mouse models to bridge interspecies metabolic differences. Apply Hill’s criteria for causality assessment to evaluate hepatotoxicity signals .

Q. What factorial design strategies optimize this compound’s formulation for enhanced bioavailability in pharmacokinetic studies?

  • Methodological Answer : Employ a 2^k factorial design to test variables like particle size (micronization), excipient ratios (e.g., polyethylene glycol), and pH modifiers. Measure outcomes such as Cmax, Tmax, and AUC via LC-MS/MS. Use response surface methodology (RSM) to identify optimal conditions .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in cardiovascular disease models?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (mass spectrometry) data from endothelial cell cultures treated with this compound. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify dysregulated pathways (e.g., TGF-β signaling). Validate findings with CRISPR-Cas9 knockout models .

Q. Data Integration & Theoretical Frameworks

Q. What conceptual frameworks guide the investigation of this compound’s interactions with CYP450 isoenzymes?

  • Methodological Answer : Apply the PICOT framework (Population: human hepatocytes; Intervention: this compound exposure; Comparison: untreated controls; Outcome: CYP2C19/2B6 activity; Time: 24–72h). Use Michaelis-Menten kinetics to quantify enzyme inhibition constants (Ki) .

Q. How should researchers address ethical challenges in human studies exploring this compound’s long-term hematologic effects?

  • Methodological Answer : Design prospective cohort studies with informed consent protocols emphasizing risks of neutropenia and thrombotic thrombocytopenic purpura (TTP). Include Data Safety Monitoring Boards (DSMBs) for interim analyses. Reference the FINER criteria (Feasible, Novel, Ethical, Relevant) to justify study scope .

Q. Key Considerations for Researchers

  • Theoretical Linkage : Ground studies in ADP receptor (P2Y12) antagonism theory to contextualize mechanistic findings .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail disclosure, including raw data in supplementary files .
  • Interdisciplinary Collaboration : Engage chemical engineers (CRDC subclass RDF2050107) for particle technology insights and pharmacologists for PK/PD modeling .

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWBOXQYWZNQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5023669
Record name Ticlopidine
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Molecular Weight

263.8 g/mol
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Physical Description

Solid
Record name Ticlopidine
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Solubility

1 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 2.19e-02 g/L
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Description Aqueous solubility in buffer at pH 7.4
Record name Ticlopidine
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CAS No.

55142-85-3
Record name Ticlopidine
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Melting Point

approx. 1 189°C
Record name Ticlopidine
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Synthesis routes and methods I

Procedure details

At below 5° C., 5.0 g of 2-(2-bromoethyl)-3-bromomethylthiophene obtained in Example 7 was dissolved in 50 mL of acetonitrile, and added thereto was a solution obtained by dissolving 2.7 g of 2-chlorobenzylamine and 6.8 g of diisopropylethylamine in 25 mL of acetonitrile. The resulting mixture was refluxed for 5 hours, and concentrated by evaporation under reduced pressure. The residue was dissolved in 100 mL of ethyl acetate, and washed twice with 70 mL portions of water. The organic layer was washed with 50 mL of saturated sodium chloride aqueous solution and concentrated under reduced pressure. The dark yellow colored oily residue thus obtained was subjected to a silica gel column chromatography (eluent, n-hexane:ethyl acetate=5:1) to obtain 3.6 g (yield of 78%) of the title compound as a yellowish oil.
Quantity
5 g
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reactant
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50 mL
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2.7 g
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6.8 g
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25 mL
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0 (± 1) mol
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0 (± 1) mol
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Yield
78%

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (0.42 g, 8.6 mmole) in THF (5.0 ml) is added a solution of 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (1.0 g, 7.2 mmole), prepared, for example, as described in Example A-2, in THF (10 ml). The mixture is stirred under a nitrogen atmosphere at room temperature for 30 minutes and o-chlorobenzyl chloride (1.74 g, 10.8 mmole) is added. After stirring at room temperature for 90 minutes, toluene (15 ml) is added and the mixture is heated to reflux for 15 to 20 hours. Disappearance of starting material is confirmed by TLC. The mixture is then cooled to room temperature and acidified with 40 ml 1N hydrochloric acid. The organic layer is separated. The aqueous layer is extracted with 50 ml of toluene. The aqueous layer is then separated and basified with dilute aqueous sodium hydroxide to pH 13-14. The product is extracted into methylene chloride (3×40 ml). The methylene chloride extracts are washed (1×50 ml water) and 1×50 ml salt solution) then dried over anhydrous magnesium sulfate and concentrated to give the desired product.
Quantity
0.42 g
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reactant
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5 mL
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1 g
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1.74 g
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40 mL
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10 mL
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15 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (580 mg, 3.3 mmol) and 2-chlorobenzyl chloride (640 mg, 3.9 mmol) in benzene (5.0 ml) were added an aqueous 5M NaOH solution (5 ml), and trimethylbenzyl ammonium hydroxide (100 mg of 40% methanol solution). The mixture was stirred for 40 hours at room temperature. The reaction mixture was allowed to stand, thereby separating an aqueous layer from an organic layer The organic layer was washed with water and then with saturated NaCl solution, dried (over MgSO4) and concentrated. The residue was purified by silica gel column chromatography to prepare 650 mg (yield 74.7%) of 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine as an oily product, b.p. 155.0°-158.0° C. (1.5 mmHg). This pyridine was dissolved in hydrogen chloride saturated ethyl alcohol (5 ml) and the solution was then concentrated and cooled. The precipitated hydrochloride was filtered off and dried. The yield 420 mg (42.4%), m.p. 190° C.
Quantity
580 mg
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reactant
Reaction Step One
Quantity
640 mg
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reactant
Reaction Step One
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5 mL
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reactant
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100 mg
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reactant
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Quantity
5 mL
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solvent
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Synthesis routes and methods IV

Procedure details

To a solution of 4,5,6,7-tetrahydrothieno-[3,2-c]pyridine hydrochloride (24.0 g, 0.137 mol) and 2-chlorobenzyl chloride (26.4 g, 0.164 mol) in benzene (100 ml) were added an aqueous 2.5N NaOH solution (150 ml, 0.375 mol) and tetra-n-butyl ammonium hydrogen sulfate (1.0 g, 0.003 mol). The mixture was stirred for 40 hours at toom temperature. The reaction mixture was allowed to stand, thereby separating an organic layer from an aqueous layer. The aqueous layer was extracted with benzene (100 ml×2 times). The originally separated organic layer was combined with the extracted benzene layer, and the combined organic layer was washed with water and then with saturated NaCl solution, dried (over K2CO3), and concentrated. The residue was distilled under reduced pressure to prepare 28,8 g (yield 80.0%) of 5-(2-chlorobenzyl)-4,5,6,7tetrahydrothieno[3,2-c]pyridine as an oily product, b.p. 155.0°-158.0° C. (1.5 mmHg).
Quantity
24 g
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reactant
Reaction Step One
Quantity
26.4 g
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reactant
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150 mL
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reactant
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100 mL
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1 g
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catalyst
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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